molecular formula C18H14N2O3 B8506671 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone

2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone

Cat. No.: B8506671
M. Wt: 306.3 g/mol
InChI Key: ZZSJOLDICPVVAV-UHFFFAOYSA-N
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Description

2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone is a chemical compound known for its unique structure and properties It is derived from salicylic acid and 2-hydroxy-1-naphthaldehyde, forming a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone typically involves the condensation reaction between salicylic acid hydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazones, which can be further utilized in different chemical applications .

Scientific Research Applications

2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone involves its interaction with specific molecular targets. It can inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The compound’s hydrazone linkage plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-1-naphthaldehyde salicyloylhydrazone
  • Salicylic acid hydrazide
  • 2-Hydroxybenzohydrazide

Uniqueness

2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone stands out due to its unique structure, which combines the properties of salicylic acid and 2-hydroxy-1-naphthaldehyde.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-hydroxy-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)

InChI Key

ZZSJOLDICPVVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of Example 1, condensation of 2-hydroxy-1-naphthaldehyde and salicylic hydrazide yielded a pale yellow solid (74%): mp 265° C.; 1H NMR d 12.32 (s, 1 H), 11.65 (br s, 1 H), 11.36 (br s, 1 H), 9.09 (s, 1 H), 7.84 (d, 1 H, J=7.5 Hz), 7.43 (m, 3 H), 7.13 (t, 1 H, J=6.0 Hz), 7.01 (t, 1 H, J=6.6 Hz), 6.83 (t, 1H, J=6.9 Hz), 6.77 (d, 1H, J=8.4 Hz), 6.57 (m, 2 H); 13C NMR d 163.72, 158.58, 157.88, 147.40, 133.75, 132.63, 131.42, 128.64, 128.49, 127.53, 127.44, 123.27, 120.65, 118.87, 118.61, 117.04, 115.35, 108.32; HRMS Calcd for C18H14N2O3 :306.1004, found 306.0985; Anal. (C18H14N2O3) C, H, N.
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